molecular formula C8H15NO3 B15269428 Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate

Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate

Cat. No.: B15269428
M. Wt: 173.21 g/mol
InChI Key: RBWXTFOHKJCMKS-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate is a chemical compound of interest in scientific research and development. The compound features a methyl ester group and a substituted oxolane (tetrahydrofuran) ring, a structural motif present in various biologically active molecules and pharmaceutical intermediates . The presence of both an amino group and an ester on the same molecule provides two distinct reactive sites for further chemical modification, making it a potential versatile building block in organic synthesis and medicinal chemistry research. Researchers may utilize this compound in the design and synthesis of novel compounds, potentially for applications in drug discovery. Its molecular framework is structurally similar to other acetates of substituted heterocycles which are investigated for their properties . The specific research value, mechanism of action, and detailed applications for this precise compound are not fully established in the public scientific literature and represent an area for ongoing investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-(3-amino-2-methyloxolan-3-yl)acetate

InChI

InChI=1S/C8H15NO3/c1-6-8(9,3-4-12-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3

InChI Key

RBWXTFOHKJCMKS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2-methyloxolane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxolane derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
This compound (Target) C₈H₁₅NO₃ 173.21* Not available Oxolane ring, 3-amino, 2-methyl, methyl ester
Ethyl 2-amino-2-(oxolan-3-YL)acetate C₈H₁₅NO₃ 173.21 87439-10-9 Oxolane ring, 3-amino, no methyl, ethyl ester
Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate C₉H₁₇NO₃ 203.24 CID 154733854 Oxolane ring, 3-amino, 5-methyl, ethyl ester
Methyl 2-amino-2-(oxolan-3-yl)acetate C₇H₁₃NO₃ 159.18 1218276-81-3 Oxolane ring, 3-amino, no methyl, methyl ester
Ethyl 2-methyl-1,3-dioxolane-2-acetate C₈H₁₄O₄ 174.20 6413-10-1 1,3-Dioxolane ring (two oxygen atoms), 2-methyl, no amino, ethyl ester

*Calculated based on molecular formula.

Key Structural Differences and Implications

Ester Group Variation: The methyl ester in the target compound and Methyl 2-amino-2-(oxolan-3-yl)acetate () reduces molecular weight compared to ethyl analogs (e.g., and ). Methyl esters generally exhibit faster hydrolysis rates than ethyl esters due to reduced steric hindrance . Ethyl esters (e.g., and ) may confer higher lipophilicity, influencing solubility and membrane permeability in biological systems .

Oxolane vs. This structural difference could enhance stability in acidic conditions .

Substituent Position on Oxolane: The 2-methyl group in the target compound introduces steric effects that may restrict ring puckering or hinder nucleophilic attack at the adjacent amino group. In contrast, the 5-methyl substituent in ’s ethyl analog likely has minimal steric impact due to its distal position relative to the amino group .

Amino Group Presence: Compounds with a 3-amino substituent (e.g., target, ) are primed for participation in condensation or cyclization reactions, such as forming imines or amides. The absence of an amino group in limits such reactivity .

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